molecular formula C27H30N2O3S B4689918 2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide

2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide

Cat. No.: B4689918
M. Wt: 462.6 g/mol
InChI Key: DDIXYFPYPFUGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a phenylsulfonyl group, and a cycloheptyl group attached to a benzamide core, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide typically involves multiple steps, starting with the preparation of the benzyl(phenylsulfonyl)amine intermediate. This intermediate is then reacted with N-cycloheptylbenzamide under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-cycloheptylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3S/c30-27(28-23-15-7-1-2-8-16-23)25-19-11-12-20-26(25)29(21-22-13-5-3-6-14-22)33(31,32)24-17-9-4-10-18-24/h3-6,9-14,17-20,23H,1-2,7-8,15-16,21H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXYFPYPFUGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide
Reactant of Route 4
Reactant of Route 4
2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.